Welcome to the BenchChem Online Store!
molecular formula C7H9N3O3 B8609881 2-Nitro-1-(oxolan-2-yl)-1H-imidazole CAS No. 88135-07-3

2-Nitro-1-(oxolan-2-yl)-1H-imidazole

Cat. No. B8609881
M. Wt: 183.16 g/mol
InChI Key: NQQIQIQGHVHTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04462992

Procedure details

A suspension of 0.338 g (3.0 mmol) of 2-nitroimidazole and 0.7 ml of 2,3-dihydrofuran in 35 ml of acetonitrile was stirred at 35°-45° C. in the presence of 5 mg of p-toluenesulfonic acid for 2 hr. under nitrogen and then evaporated. The residue was dissolved in chloroform, filtered, and evaporated to yield a syrup which was purified by preparative TLC with ethyl acetate-benzene (1:1) to provide 0.41 g (75.3%) of the title compound, mp 91° C.
Quantity
0.338 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two
Yield
75.3%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[O:9]1[CH:13]=[CH:12][CH2:11][CH2:10]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(#N)C>[O:9]1[CH2:13][CH2:12][CH2:11][CH:10]1[N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.338 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
0.7 mL
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under nitrogen and then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a syrup which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC with ethyl acetate-benzene (1:1)

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.